molecular formula C7H9IN2 B6203677 N-ethyl-3-iodopyridin-2-amine CAS No. 1849290-72-7

N-ethyl-3-iodopyridin-2-amine

Cat. No.: B6203677
CAS No.: 1849290-72-7
M. Wt: 248.06 g/mol
InChI Key: WPBYBZYZADRSAT-UHFFFAOYSA-N
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Description

N-ethyl-3-iodopyridin-2-amine is a chemical compound with the molecular formula C7H9IN2 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-3-iodopyridin-2-amine typically involves the iodination of N-ethylpyridin-2-amine. One common method is the reaction of N-ethylpyridin-2-amine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-ethyl-3-iodopyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form N-ethyl-3-iodopyridin-2-one using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The reduction of the iodine atom to a hydrogen atom can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation Reactions: Potassium permanganate in aqueous or organic solvents at room temperature.

    Reduction Reactions: Sodium borohydride in methanol or ethanol at room temperature.

Major Products:

    Substitution Reactions: N-ethyl-3-azidopyridin-2-amine, N-ethyl-3-thiocyanatopyridin-2-amine.

    Oxidation Reactions: N-ethyl-3-iodopyridin-2-one.

    Reduction Reactions: N-ethylpyridin-2-amine.

Scientific Research Applications

N-ethyl-3-iodopyridin-2-amine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and can be used in cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound can be used to label biomolecules with iodine isotopes for imaging and diagnostic purposes.

    Industry: this compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-3-iodopyridin-2-amine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its iodine atom or pyridine ring. These interactions can modulate the activity of the target molecules, leading to desired biological effects. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

N-ethyl-3-iodopyridin-2-amine can be compared with other similar compounds, such as:

    N-ethyl-3-bromopyridin-2-amine: Similar structure but with a bromine atom instead of iodine. It may exhibit different reactivity and biological activity due to the difference in halogen size and electronegativity.

    N-ethyl-3-chloropyridin-2-amine: Contains a chlorine atom instead of iodine. It is generally less reactive in substitution reactions compared to the iodine derivative.

    N-ethyl-3-fluoropyridin-2-amine: Contains a fluorine atom instead of iodine. It is the least reactive among the halogenated derivatives but may have unique biological properties due to the strong carbon-fluorine bond.

The uniqueness of this compound lies in its iodine atom, which can participate in specific interactions and reactions that are not possible with other halogenated derivatives.

Properties

CAS No.

1849290-72-7

Molecular Formula

C7H9IN2

Molecular Weight

248.06 g/mol

IUPAC Name

N-ethyl-3-iodopyridin-2-amine

InChI

InChI=1S/C7H9IN2/c1-2-9-7-6(8)4-3-5-10-7/h3-5H,2H2,1H3,(H,9,10)

InChI Key

WPBYBZYZADRSAT-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=CC=N1)I

Purity

95

Origin of Product

United States

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